4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine
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Description
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.18550935 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functional Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, which include derivatives similar to the compound , have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds have shown potential in targeting the human lower urinary tract, making them potentially significant in the treatment of conditions such as urinary incontinence and prostate enlargement (Elworthy et al., 1997).
Ultrasonic Sonochemical Synthesis : A study describes the synthesis of pyrazolo[1,5-a]pyrimidines, a class to which the compound belongs, using an ultrasonic sonochemical method. This method offers advantages such as simplicity, mild conditions, and high yields, which are significant for efficient and eco-friendly chemical synthesis (Buriol et al., 2013).
Antimicrobial and Antifungal Activities : The synthesis of multifunctional pyrazolo[1,5-a]pyrimidines has been explored, with these compounds showing potential biological activities, including antimicrobial effects. This highlights their possible application in developing new antimicrobial agents (El Azab & Khaled, 2015).
Antiviral Properties : Certain pyrazolo[3,4-d]pyrimidines, closely related to the compound , have been synthesized and evaluated for their antiviral activity, particularly against enteroviruses. This research is crucial in the ongoing quest for effective antiviral agents (Chern et al., 2004).
Interactions with Plasma Proteins : The interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) was studied, which is significant for understanding their pharmacokinetics and dynamics in biological systems (He et al., 2020).
Anticancer Potential : Pyrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating their potential use in cancer treatment (Mallesha et al., 2012).
Properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-9-10-29(26-17)22-15-21(24-16-25-22)27-11-13-28(14-12-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFWAHFKQGZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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